molecular formula C10H20N2O3S B2767097 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol CAS No. 1396679-45-0

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol

Cat. No.: B2767097
CAS No.: 1396679-45-0
M. Wt: 248.34
InChI Key: HSSKWJYRODCPES-UHFFFAOYSA-N
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Description

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol is a chemical intermediate of significant interest in pharmaceutical research and development . This compound features a piperazine core, a privileged scaffold in medicinal chemistry, which is N-substituted with a cyclopropylsulfonyl group and further functionalized with a propan-2-ol side chain. The piperazine moiety is a common structural element in a wide range of bioactive molecules and is known to contribute to pharmacokinetic properties . The presence of the sulfonyl group often enhances molecular recognition and binding affinity, making it a valuable functional group in the design of enzyme inhibitors. The primary research application of this compound is as a key synthetic intermediate or building block for the construction of more complex molecules. Specifically, the cyclopropylsulfonyl-piperazine motif is found in compounds investigated for various biological activities. For instance, this structural feature is present in patented compounds described as inhibitors of kinases like SYK, which are potential therapeutic agents for inflammatory and autoimmune disorders . Furthermore, the sulfonyl-piperazine group is utilized in potent small-molecule inhibitors of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which are attractive targets in oncology research for restoring apoptosis in cancer cells . This compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4-cyclopropylsulfonylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-9(13)8-11-4-6-12(7-5-11)16(14,15)10-2-3-10/h9-10,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSKWJYRODCPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)S(=O)(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol typically involves the reaction of piperazine with cyclopropylsulfonyl chloride, followed by the introduction of the propan-2-ol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antidepressants and antipsychotics.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol involves its interaction with biological targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The cyclopropylsulfonyl group may enhance the compound’s binding affinity and selectivity for specific targets, while the propan-2-ol moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Table 1: Structural Comparison of Key Compounds
Compound Name (CAS No. or Reference) Molecular Weight (g/mol) Piperazine Substituent Propan-2-ol Group Key Functional Groups
Target Compound ~300 (estimated*) Cyclopropylsulfonyl Yes Sulfonyl, piperazine
1-[(2-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol (338422-02-9) 338.84 4-Fluorophenyl, sulfanyl (S-) Yes Sulfanyl, halogenated aryl
1-[4-(2-Hydroxyethyl)-piperazin-1-yl]-3-(5-methyl-2-propan-2-ylphenoxy)-propan-2-ol (C19H18Cl2N2O4) 409.3 2-Hydroxyethyl, phenoxy Yes Phenoxy, hydroxyethyl
Urea-Thiazole Derivatives (Compounds 11a–11o) 466.2–602.2 Varied aryl groups No Urea, thiazole, hydrazinyl-2-oxoethyl

*Estimated based on analogous structures.

Key Observations:
  • Sulfonyl vs. Sulfanyl Groups : The target compound’s cyclopropylsulfonyl group differs from sulfanyl (e.g., in CAS 338422-02-9 ), which is more prone to oxidation. Sulfonyl groups enhance stability and may reduce off-target interactions .
  • Propan-2-ol Moieties : The propan-2-ol group is shared with CAS 338422-02-9 and C19H18Cl2N2O4 , likely improving aqueous solubility via hydrogen bonding.

Physicochemical and Pharmacokinetic Inferences

  • Molecular Weight : The target compound (~300 g/mol) is smaller than urea-thiazole derivatives (466–602 g/mol), suggesting better membrane permeability .
  • Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than sulfanyl or hydrazinyl groups (e.g., in compounds), which may prolong half-life .

Research Implications and Gaps

  • Synthetic Optimization : The cyclopropylsulfonyl group warrants further exploration for tuning selectivity and stability in drug design.
  • Comparative Studies : Empirical comparisons of solubility, stability, and receptor binding with analogs like CAS 338422-02-9 are needed .

Biological Activity

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol is a chemical compound that has garnered attention for its potential pharmacological properties. This compound features a piperazine ring, which is known for its diverse biological activities, and is substituted with a cyclopropylsulfonyl group and a propan-2-ol moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry, particularly in drug development.

Chemical Structure and Properties

The molecular formula of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol is C11H18N2O2S. The structural components include:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its role in various pharmacological activities.
  • Cyclopropylsulfonyl Group : This unique group may enhance the compound's binding affinity to biological targets.
  • Propan-2-ol Moiety : This alcohol group can influence the compound's solubility and bioavailability.

The biological activity of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol is hypothesized to involve interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. The piperazine structure allows for modulation of receptor activity, while the cyclopropylsulfonyl group may provide selectivity towards specific targets.

Biological Activity Overview

Research indicates that compounds similar to 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol exhibit a range of biological activities, including:

  • Antitumor Activity : Some studies have suggested potential antitumor effects, although specific data on this compound is limited.
  • Antibacterial and Antifungal Properties : Related compounds have shown efficacy against various bacterial and fungal strains, indicating potential therapeutic applications in infectious diseases.
  • Neurological Effects : Given its structural similarity to known psychoactive agents, it may also be explored for antidepressant or anxiolytic effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorPotential inhibition of tumor cell proliferation
AntibacterialEfficacy against Gram-positive and Gram-negative bacteria
AntifungalActivity against common fungal pathogens
NeurologicalModulation of serotonin and dopamine receptors

Research Examples

  • Antitumor Studies : In a study evaluating related piperazine derivatives, compounds were synthesized that demonstrated significant antitumor activity against various cancer cell lines. While specific data on 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol is sparse, the structural similarities suggest potential efficacy in this area .
  • Antimicrobial Testing : A series of piperazine derivatives were evaluated for their antibacterial and antifungal properties. Compounds with similar functional groups exhibited notable activity against pathogens such as Staphylococcus aureus and Candida albicans .
  • Neuropharmacological Investigations : The interaction of piperazine derivatives with neurotransmitter systems has been well-documented. The unique cyclopropylsulfonyl substitution in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for further neuropharmacological studies.

Q & A

Q. How do structural analogs of this compound compare in preclinical efficacy and toxicity?

  • Methodological Answer :
  • Analog Libraries : Synthesize derivatives with varied sulfonyl groups (e.g., phenylsulfonyl in ) or piperazine substitutions.
  • Toxicity Screening : Use zebrafish embryos (OECD TG 236) for acute toxicity and hERG inhibition assays (IC₅₀ >10 μM desired) .

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